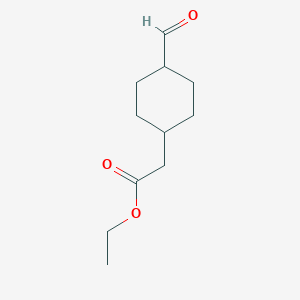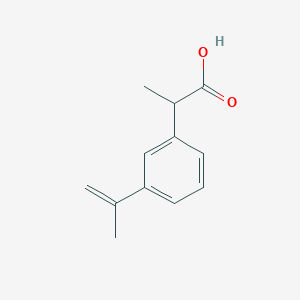
BMS-986143
Descripción general
Descripción
BMS-986143 is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a carbazole core, a pyrido[1,2-c]pyrimidine moiety, and multiple functional groups, making it a subject of interest for chemists and biologists alike.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of BMS-986143 typically involves multi-step organic reactions. The process begins with the preparation of the carbazole core, followed by the introduction of the pyrido[1,2-c]pyrimidine moiety and the subsequent functionalization of the compound with various substituents. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods to accommodate larger quantities. This requires optimization of reaction conditions, purification processes, and quality control measures to ensure consistency and reproducibility. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
BMS-986143 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, allowing for the replacement of specific functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halogens or alkyl chains.
Aplicaciones Científicas De Investigación
BMS-986143 has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: It may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of BMS-986143 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of the research.
Comparación Con Compuestos Similares
Similar Compounds
3-chloro-4-iodoaniline: A related compound with similar structural features but different functional groups.
3,5-dichloro-4-pyridinecarboxaldehyde: Another compound with a similar core structure but distinct functional groups.
Uniqueness
BMS-986143 is unique due to its combination of a carbazole core, a pyrido[1,2-c]pyrimidine moiety, and multiple functional groups. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Propiedades
Fórmula molecular |
C31H24Cl2N4O4 |
|---|---|
Peso molecular |
587.4 g/mol |
Nombre IUPAC |
3-chloro-4-[3-(5-chloro-1,3-dioxopyrido[1,2-c]pyrimidin-2-yl)-2-methylphenyl]-7-(2-hydroxypropan-2-yl)-9H-carbazole-1-carboxamide |
InChI |
InChI=1S/C31H24Cl2N4O4/c1-15-17(6-4-8-23(15)37-25(38)14-24-20(32)7-5-11-36(24)30(37)40)26-21(33)13-19(29(34)39)28-27(26)18-10-9-16(31(2,3)41)12-22(18)35-28/h4-14,35,41H,1-3H3,(H2,34,39) |
Clave InChI |
IRBVGTPPFBYDKX-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC=C1N2C(=O)C=C3C(=CC=CN3C2=O)Cl)C4=C(C=C(C5=C4C6=C(N5)C=C(C=C6)C(C)(C)O)C(=O)N)Cl |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details











Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Nitro-1-[(propan-2-yl)sulfanyl]-2-(trifluoromethyl)benzene](/img/structure/B8630920.png)









![4-[1-(2,3-Dichlorophenyl)ethyl]-1,3-dihydroimidazole-2-thione](/img/structure/B8630998.png)

